

A Technical Guide to the Physical Properties of Citric Acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Citric acid-d4*

Cat. No.: B023150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the known physical properties of **Citric acid-d4** (CAS 147664-83-3), a deuterated isotopologue of citric acid. This document is intended to serve as a technical resource, presenting key physical data in a clear, accessible format and detailing the experimental methodologies typically employed for their determination.

Core Physical Properties of Citric Acid-d4

Citric acid-d4, with the molecular formula $C_6H_4D_4O_7$, is a stable, non-radioactive labeled compound.^{[1][2]} The substitution of four methylene hydrogens with deuterium results in a higher molecular weight compared to its non-deuterated counterpart.^{[2][3]} This isotopic labeling is valuable in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.^[4]

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and formulation. The following table summarizes the key physical properties of **Citric acid-d4** based on available data.

Property	Value	Source(s)
Molecular Weight	196.15 g/mol	
Appearance	White to off-white solid/crystals	
Melting Point	153-159 °C	
Boiling Point	309.6 ± 42.0 °C at 760 mmHg	
Density	1.8 ± 0.1 g/cm³	
Solubility	Soluble in water, DMSO, and methanol.	
Flash Point	155.2 ± 24.4 °C	
Isotopic Purity	≥98 atom % D	

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental protocols for determining the key physical properties of a solid organic compound like **Citric acid-d4**. These methodologies are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- Sample Preparation: A small amount of the finely powdered **Citric acid-d4** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

For organic solids that are stable at their boiling point, this property can be determined using a micro-scale method.

Methodology:

- Sample Preparation: A small amount of **Citric acid-d4** is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed within the sample.
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heat-stable liquid (e.g., mineral oil) within a Thiele tube.
- Heating: The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample evenly.
- Observation: As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement (Gas Pycnometry)

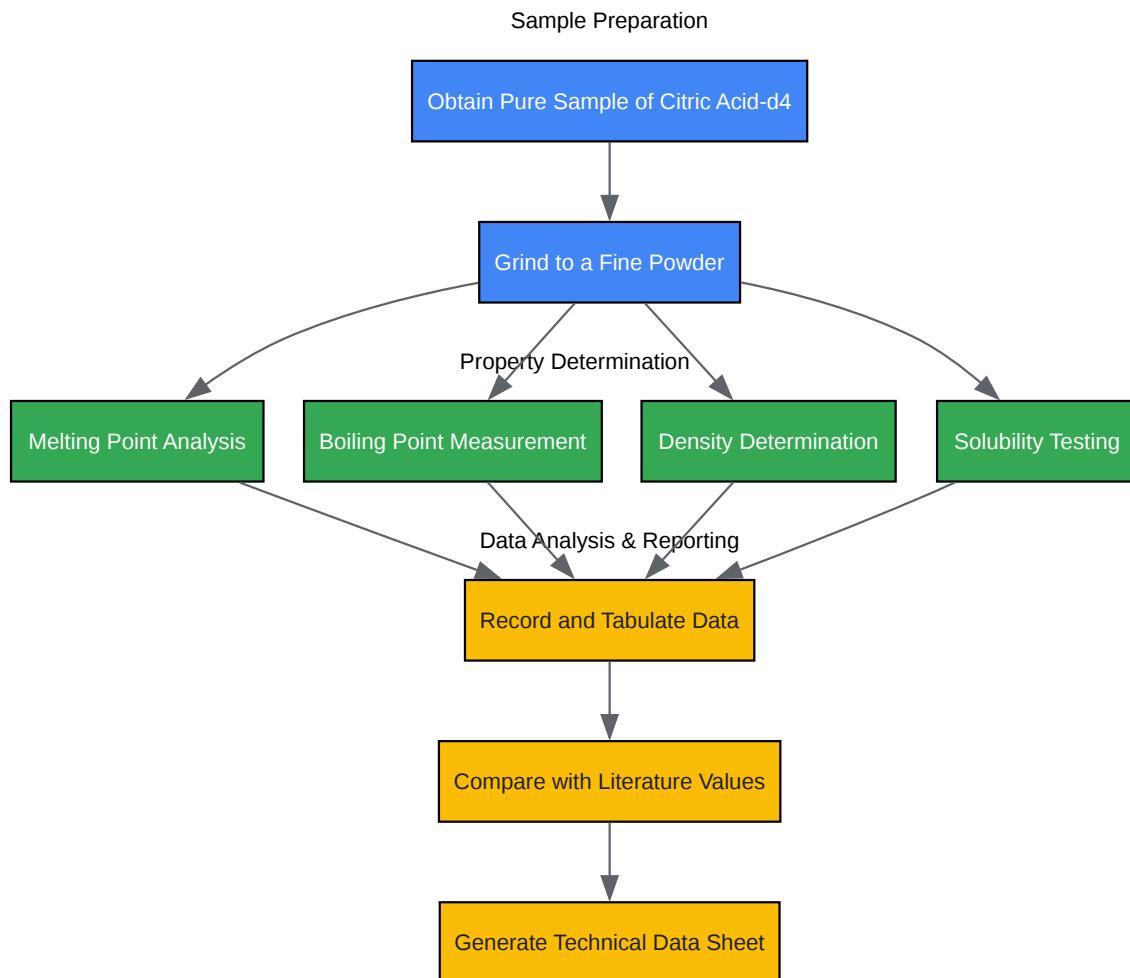
Gas pycnometry is a common and accurate method for determining the true density of a solid powder by measuring the volume of displaced gas.

Methodology:

- Sample Preparation: A known mass of **Citric acid-d4** powder is accurately weighed and placed into the sample chamber of the gas pycnometer.

- Analysis: The sample chamber is sealed and filled with an inert gas, typically helium, to a known pressure. The gas is then expanded into a reference chamber of a known volume.
- Calculation: By applying the gas laws, the volume of the solid sample is determined from the pressure difference before and after expansion. The true density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Assessment


A qualitative and semi-quantitative assessment of solubility is crucial for preparing solutions for various experimental applications.

Methodology:

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dimethyl sulfoxide) are chosen for the assessment.
- Procedure: A small, accurately weighed amount of **Citric acid-d4** is added to a known volume of the solvent in a test tube at a controlled temperature (e.g., room temperature).
- Observation: The mixture is agitated (e.g., by vortexing or sonication) for a set period. The solubility is determined by visual inspection for the absence of solid particles.
- Quantification (Optional): For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a deuterated organic compound like **Citric acid-d4**.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for physical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Citric Acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023150#what-are-the-physical-properties-of-citric-acid-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com